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molecular formula C21H34O3 B8738182 3-(Tetradecyloxy)benzoic acid

3-(Tetradecyloxy)benzoic acid

Cat. No. B8738182
M. Wt: 334.5 g/mol
InChI Key: PWLBFQWCBALQGW-UHFFFAOYSA-N
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Patent
US05208247

Procedure details

The title compound is prepared by the procedure of Example 2 using 234 g of 3-(tetradecyloxy)benzoic acid methyl ester, 113.0 g of potassium hydroxide, 1 L of methyl alcohol and 120 ml of water. The solid residue is recrystallized from methyl alcohol/ethyl alcohol to give 209 g of the desired product.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:5]=1.[OH-].[K+].CO>O>[CH2:11]([O:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:25])=[O:2])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
234 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OCCCCCCCCCCCCCC)=O
Name
Quantity
113 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 L
Type
reactant
Smiles
CO
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from methyl alcohol/ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 209 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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